molecular formula C17H18N2O B275160 5-Benzyl-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

5-Benzyl-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B275160
M. Wt: 266.34 g/mol
InChI Key: FLNDPTGZYAGYGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of biological activities, including anxiolytic, anticonvulsant, and sedative properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves the alkylation of 1,5-tetrahydrobenzodiazepin-2-one derivatives. One common method is the alkylation under phase-transfer catalysis conditions, where the benzyl group is introduced to the nitrogen atom of the diazepine ring . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as potassium carbonate (K2CO3) and benzyl bromide.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro-substituted derivatives, while oxidation can produce hydroxyl or carbonyl derivatives.

Scientific Research Applications

5-Benzyl-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets. It binds to receptors or enzymes, altering their activity. For instance, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anti-cancer applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

5-benzyl-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C17H18N2O/c1-13-11-17(20)18-15-9-5-6-10-16(15)19(13)12-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,18,20)

InChI Key

FLNDPTGZYAGYGU-UHFFFAOYSA-N

SMILES

CC1CC(=O)NC2=CC=CC=C2N1CC3=CC=CC=C3

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.